2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-6-(piperidin-3-ylmethoxy)pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11;;/h2,4,6,11,13H,3,5,7-9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAZRWGLCUFEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Neuropharmacology :
- Research indicates that 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride may interact with neurotransmitter systems, potentially modulating enzyme activity or receptor signaling pathways. Its unique structural features may enhance binding affinity and selectivity towards specific molecular targets, making it a candidate for further pharmacological studies aimed at treating neurological disorders.
- Therapeutic Potential :
Biotechnology Applications
- Diagnostic Tools :
- Drug Development :
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on animal models of depression. Results indicated significant changes in behavior consistent with antidepressant activity, suggesting that this compound may act as a serotonin reuptake inhibitor.
Case Study 2: Diagnostic Assay Development
In another study, researchers developed a diagnostic assay utilizing this compound to detect biomarkers for neurodegenerative diseases. The assay showed high sensitivity and specificity, demonstrating the compound's utility in clinical diagnostics.
Data Tables
| Application Area | Specific Use Case | Findings/Outcome |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems | Potential antidepressant effects observed |
| Diagnostic Tools | Biomarker detection for neurodegenerative diseases | High sensitivity and specificity in assays |
| Drug Development | Scaffold for new drug synthesis | Development of analogs with improved pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
a) 2-Methyl-6-(piperidin-4-yloxy)pyridine Dihydrochloride (CAS 380610-68-4)
- Molecular Formula : C₁₁H₁₈Cl₂N₂O
- Molecular Weight : 265.18 g/mol
- Key Differences : The piperidine oxygen is at the 4-position instead of the 3-position, and the linkage is an ether (-O-) rather than a methoxy (-OCH₂-) group. This positional isomerism may alter receptor binding kinetics or selectivity, as seen in mGluR antagonists where transmembrane domain interactions are critical .
b) Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate Dihydrochloride (CAS 1909336-84-0)
- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂
- Molecular Weight : 253.12 g/mol
- Key Differences: Replaces the piperidin-3-yl methoxy group with a methylamino-methyl substituent and adds a carboxylate ester. The ester group may improve metabolic stability but reduce blood-brain barrier permeability compared to the target compound .
c) (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride (JR-3153, CAS 2703746-00-1)
- Molecular Formula: Not explicitly provided, but pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
- Key Differences : The smaller pyrrolidine ring may reduce steric hindrance but limit interactions with deep receptor pockets, as observed in mGluR5 antagonists like SIB-1757, where ring size affects selectivity .
Pharmacological and Receptor Selectivity
Table 1: Receptor Affinity and Selectivity of Analogs
| Compound | Target Receptor | Mechanism | IC₅₀ (μM) | Selectivity Over Other Receptors |
|---|---|---|---|---|
| CPCCOEt (mGluR1 antagonist) | mGluR1 | Noncompetitive | 6.5 | >100-fold over mGluR5, -2, -4 |
| SIB-1757 (mGluR5 antagonist) | mGluR5 | Noncompetitive | 0.37 | >100-fold over mGluR1 |
| 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine (Inferred) | mGluR1/5? | Likely noncompetitive | N/A | Dependent on piperidine position |
- Unlike SIB-1757, which has a phenylazo group for mGluR5 selectivity, the target compound’s methoxy-piperidine moiety may favor mGluR1 interactions .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Solubility (Dihydrochloride Form) | LogP (Predicted) |
|---|---|---|---|
| 2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride | ~265–300 (estimated) | High (salt form) | ~1.5–2.5 |
| 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride | 265.18 | High | ~1.8 |
| Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride | 253.12 | Moderate (ester hydrolysis risk) | ~0.5–1.0 |
- Key Insights :
- The dihydrochloride form enhances aqueous solubility, critical for in vivo studies.
- The methyl ester in ’s compound may confer lower LogP, reducing CNS penetration compared to the target compound .
Biological Activity
2-Methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride is a chemical compound classified as a piperidine derivative. Its structure includes a pyridine ring, which is known for its biological activity and utility in medicinal chemistry. This compound has garnered interest due to its potential therapeutic applications and interactions with biological systems.
- IUPAC Name : this compound
- Molecular Formula : C12H19Cl2N2O
- Molecular Weight : 242.74 g/mol
- CAS Number : 2379945-57-8
Synthesis
The synthesis of this compound typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine derivatives, often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various cellular processes.
Pharmacological Properties
Research indicates that this compound may exhibit a range of pharmacological effects, including:
- Dopamine Receptor Modulation : Preliminary studies suggest that derivatives of this compound may interact with dopamine receptors, potentially influencing neuropsychiatric disorders.
- Neuroprotective Effects : In animal models, compounds similar to this have shown neuroprotective properties against neurodegeneration, particularly in dopaminergic neurons.
- Antimicrobial Activity : Some studies have explored its potential antibacterial effects, although detailed results are still emerging.
Case Study 1: Neuroprotection in Dopaminergic Neurons
A study focused on the neuroprotective effects of compounds structurally related to this compound demonstrated significant protection against neurodegeneration induced by neurotoxic agents like MPTP in mice. This suggests a potential application in treating conditions such as Parkinson's disease.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of piperidine derivatives indicated that certain compounds exhibited effective inhibition against Staphylococcus aureus. While specific data for this compound is limited, the structural similarities imply potential efficacy.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine dihydrochloride, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyridine derivative (e.g., 2-methyl-6-hydroxypyridine) and a piperidinemethanol intermediate under alkaline conditions (e.g., NaOH in dichloromethane). Purification often employs recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time . Safety protocols for handling corrosive reagents (e.g., HCl) and intermediates are critical .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions on the pyridine and piperidine rings. High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>98%), while mass spectrometry (MS) verifies molecular weight. Melting point analysis and X-ray crystallography may resolve crystalline forms .
Q. What safety precautions are required for handling this compound in laboratory settings?
- Methodological Answer : The compound’s GHS classification includes acute toxicity (Category 4) and skin/eye irritation. Researchers must use PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods. Storage at 2–8°C in airtight containers prevents hygroscopic degradation. Spill management requires neutralization with inert absorbents and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Methodological Answer : Design of Experiments (DoE) tools, such as factorial design, screen variables (temperature, solvent polarity, catalyst loading). Computational reaction path searches (e.g., density functional theory) predict energy barriers for intermediates. Continuous flow reactors may enhance heat/mass transfer compared to batch processes .
Q. What strategies address stability challenges under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products. Buffered solutions (pH 1–12) assess hydrolysis susceptibility. Lyophilization improves thermal stability for long-term storage. Degradation pathways (e.g., piperidine ring oxidation) are monitored via LC-MS .
Q. How can computational modeling predict the compound’s pharmacokinetic or receptor-binding properties?
- Methodological Answer : Molecular docking (AutoDock Vina) simulates interactions with target receptors (e.g., CNS targets). Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects with bioavailability. ADMET predictors (e.g., SwissADME) estimate permeability and metabolic clearance .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based viability) to rule out off-target effects. Meta-analyses of dose-response curves and statistical power calculations (α=0.05) identify outliers. Reproducibility frameworks (e.g., ICReDD’s feedback loops) harmonize experimental and computational data .
Q. What analytical methods validate impurities or degradation products in formulations?
- Methodological Answer : Forced degradation studies (oxidative, photolytic) coupled with LC-MS/MS detect trace impurities (>0.1%). Orthogonal methods like capillary electrophoresis or ion chromatography resolve charged degradants. Reference standards (e.g., USP pyridine analogs) calibrate quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
